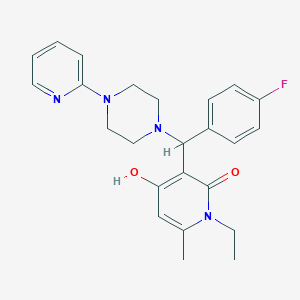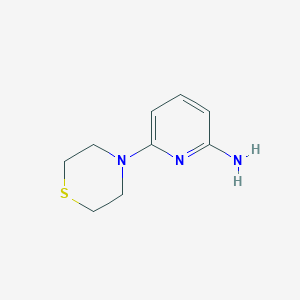
6-Thiomorpholin-4-ylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Thiomorpholin-4-ylpyridin-2-amine is a compound that has been studied in the context of various chemical syntheses and applications. While the specific compound is not directly mentioned in the provided papers, the related structures and synthetic methods can give insights into its potential characteristics and uses.
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions. For instance, the development of synthetic routes to a key intermediate for the synthesis of a p38 MAP kinase inhibitor involved trialkylmagnesium ate complex mediated metalation and borylation followed by Suzuki coupling reactions . Another synthesis of a morpholine derivative used bromination of 3-acetylpyridine and dehydration of a diol with cyclization . These methods suggest that the synthesis of 6-Thiomorpholin-4-ylpyridin-2-amine could potentially involve similar strategies such as metalation, borylation, and cyclization reactions.
Molecular Structure Analysis
The molecular structures of compounds related to 6-Thiomorpholin-4-ylpyridin-2-amine have been determined by X-ray diffraction, revealing that ligands can act in a tridentate fashion using three nitrogen atoms while the sulfur atoms remain free . This information implies that the molecular structure of 6-Thiomorpholin-4-ylpyridin-2-amine could also exhibit interesting coordination properties with metals.
Chemical Reactions Analysis
The reactivity of morpholine derivatives has been explored in various chemical reactions. For example, aminomethylation reactions with thiolates and primary amines have been shown to produce different products depending on the nature of the counter-ion and the primary amine structure . This suggests that 6-Thiomorpholin-4-ylpyridin-2-amine could also participate in aminomethylation reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from related compounds. For instance, the crystal structure of a thiomorpholine derivative is stabilized by C—H⋯O interactions, and the amino groups in the structure are shielded, preventing them from participating in hydrogen bonding . This indicates that 6-Thiomorpholin-4-ylpyridin-2-amine might also exhibit similar properties such as specific conformational preferences and limited hydrogen bonding capabilities due to shielding of functional groups.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- Structure-Dependent Optical Properties : A study investigated the optical properties of compounds with nitrogen-based π-deficient heterocycles, including derivatives of 6-Thiomorpholin-4-ylpyridin-2-amine. These compounds exhibit structure-dependent fluorescence in both solution and solid states, demonstrating potential applications in electronic and photonic devices due to their redox, UV–Vis absorption, and emission properties (Palion-Gazda et al., 2019).
Chemical Synthesis and Reactivity
- N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines and -selenomorpholin-4-amines : The synthesis of these compounds through the reaction of bis(chloromethylidene)thiomorpholin-4-amine showcases the chemical reactivity and potential for creating a variety of derivatives for further chemical studies or applications in materials science (Martynov et al., 2013).
Biological Activities
- Antimicrobial and Antiurease Activities : Morpholine derivatives, including those based on 6-Thiomorpholin-4-ylpyridin-2-amine, have been synthesized and evaluated for their antimicrobial and antiurease activities. Some of these compounds show promise in high concentrations against certain microbial strains and enzymes, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2012).
Chemical Sensors and Detection
- Fluorescent Chemosensors for Nerve Agent Mimics : Derivatives have been developed as chemosensors for detecting nerve agent mimics, demonstrating the versatility of 6-Thiomorpholin-4-ylpyridin-2-amine in creating sensors with potential applications in security and environmental monitoring (Cai et al., 2017).
Transdermal Permeation Enhancers
- Activity as Transdermal Permeation Enhancers : Certain derivatives have been tested for their effectiveness in enhancing the permeation of drugs through the skin, a crucial aspect of topical pharmaceutical formulations. These studies indicate potential applications in improving the delivery of drugs through the skin, enhancing both efficacy and patient compliance (Farsa et al., 2010).
Safety and Hazards
The safety information for 6-Thiomorpholin-4-ylpyridin-2-amine includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .
Mecanismo De Acción
Target of Action
Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have been reported to show anticancer properties .
Mode of Action
It is known that many pyrimidine derivatives exert their effects by interacting with various cellular targets, leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a wide range of pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Propiedades
IUPAC Name |
6-thiomorpholin-4-ylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3S/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGOGXAFYAVHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=CC=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2525124.png)
![ethyl 2-(2-(1H-indol-2-yl)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2525126.png)
![4-chloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B2525127.png)
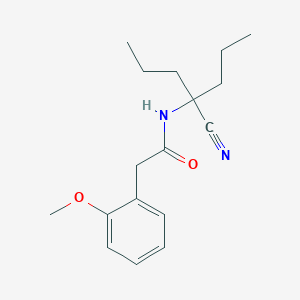
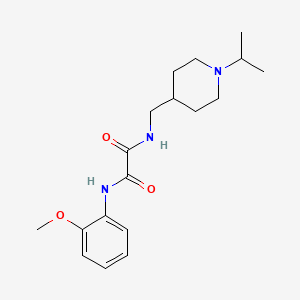
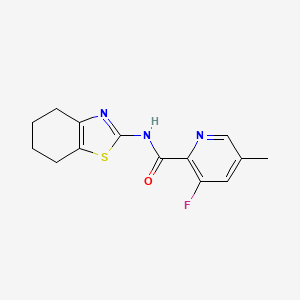
![N-(2,4-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2525134.png)
![Dimethyl 5-{bis[(4-chloroanilino)carbonyl]amino}-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2525136.png)

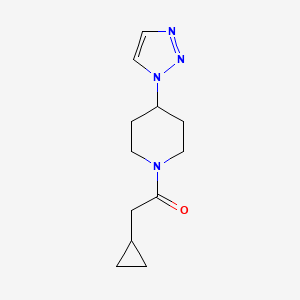
![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)

